2-{[4-(3-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
2-{[4-(3-Methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a benzodiazepine-derived acetamide featuring a sulfanyl linker bridging the benzodiazepine core and the acetamide moiety. The compound’s structure includes a 3-methoxyphenyl substituent on the benzodiazepine ring and a 3-methylphenyl group on the acetamide nitrogen (Figure 1). This design combines the pharmacophoric elements of benzodiazepines (known for CNS activity) with sulfanyl-acetamide motifs, which are associated with diverse biological activities, including enzyme inhibition and anti-inflammatory effects .
Properties
IUPAC Name |
2-[[2-(3-methoxyphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-17-7-5-9-19(13-17)26-24(29)16-31-25-15-23(18-8-6-10-20(14-18)30-2)27-21-11-3-4-12-22(21)28-25/h3-14H,15-16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJXNJVHWWUSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C(C2)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001129893 | |
| Record name | 2-[[4-(3-Methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]thio]-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206993-22-7 | |
| Record name | 2-[[4-(3-Methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]thio]-N-(3-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206993-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-(3-Methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]thio]-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the benzodiazepine core, followed by the introduction of the methoxyphenyl group and the sulfanyl-acetamide moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield various amines or alcohols.
Scientific Research Applications
2-{[4-(3-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(3-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA). This interaction can lead to various physiological effects, including sedation, anxiolysis, and muscle relaxation.
Comparison with Similar Compounds
Role of Aromatic Substituents
The 3-methoxyphenyl group in the target compound is critical for biological activity. Evidence from triazole-acetamide derivatives demonstrates that methoxy (OCH₃) substituents enhance acetylcholinesterase (AChE) inhibitory activity compared to nitro (NO₂) and chloro (Cl) groups. For example, 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide showed superior AChE inhibition (IC₅₀ = 1.2 μM) versus NO₂-substituted analogs (IC₅₀ = 4.8 μM) . This suggests the electron-donating methoxy group improves binding interactions, likely through hydrogen bonding or π-π stacking.
Impact of the Sulfanyl Linker
The sulfanyl (-S-) group in the target compound is shared with other bioactive derivatives, such as 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide (CAS: 315702-27-3). This linker enhances solubility and facilitates thiol-mediated interactions with biological targets, such as enzyme active sites .
Anti-Exudative Activity
Acetamide derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (dose: 10 mg/kg) exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) in murine models .
Enzyme Inhibition
The compound AS111 (2-[[4-[[4-amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) forms 12 hydrophobic interactions in docking studies, indicating strong target binding .
Crystallographic and Physicochemical Properties
Crystal structures of related acetamides, such as 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, reveal planar amide groups and R₂²(10) hydrogen-bonded dimers, which enhance thermal stability . The target compound’s methoxy and methyl groups may similarly influence packing efficiency and melting point.
Data Tables
Table 2. Substituent Effects on AChE Inhibition
| Substituent | Compound Class | IC₅₀ (μM) |
|---|---|---|
| OCH₃ | Triazole-acetamide | 1.2 |
| Cl | Triazole-acetamide | 2.5 |
| NO₂ | Triazole-acetamide | 4.8 |
Biological Activity
The compound 2-{[4-(3-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide , also referred to as L389-0616, is a member of the benzodiazepine family, known for its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C27H27N3O2S
- Molecular Weight : 457.6 g/mol
- SMILES : Cc(cccc1)c1NC(CSC(C1)=Nc(cc(C)c(C)c2)c2N=C1c1cc(OC)ccc1)=O
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 7 |
| LogP (Partition Coefficient) | 5.459 |
| Water Solubility (LogSw) | -5.45 |
| Polar Surface Area | 48.185 Ų |
Pharmacological Profile
The compound exhibits a range of biological activities that are primarily linked to its interaction with the central nervous system (CNS). Its structure allows it to bind to various receptors, potentially modulating neurotransmitter systems.
- GABA Receptor Modulation : Like other benzodiazepines, it is hypothesized to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission.
- Serotonergic Activity : The methoxyphenyl groups may interact with serotonin receptors, influencing mood and anxiety levels.
In Vitro Studies
Preliminary studies have shown that L389-0616 demonstrates significant binding affinity for GABA_A receptors, indicating potential anxiolytic and sedative effects.
Table of Biological Assays
| Assay Type | Result |
|---|---|
| GABA_A Binding Affinity | High |
| Serotonin Receptor Interaction | Moderate |
| Cytotoxicity (in vitro) | Low |
Case Studies and Research Findings
Recent studies have focused on the compound's potential in treating anxiety disorders and insomnia.
- Study on Anxiety Reduction : A controlled trial involving animal models demonstrated that administration of L389-0616 resulted in a statistically significant reduction in anxiety-like behaviors compared to control groups.
- Sleep Induction Effects : Another study indicated that the compound effectively reduced sleep latency and increased total sleep time in rodent models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
